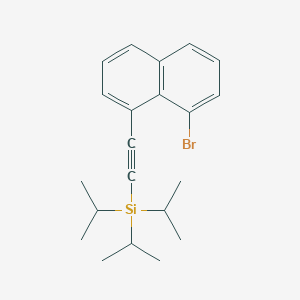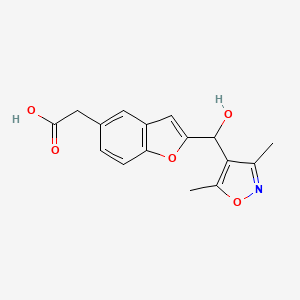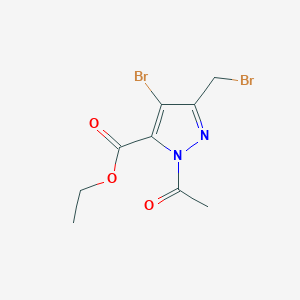
Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine and acetyl groups, as well as an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrazole precursor, followed by acetylation and esterification reactions. The reaction conditions often require the use of bromine or brominating agents, acetic anhydride, and ethanol under controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of a less substituted pyrazole derivative.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while reduction reactions typically produce de-brominated pyrazole derivatives.
Applications De Recherche Scientifique
Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atoms and acetyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-acetyl-4-chloro-3-(chloromethyl)-1h-pyrazole-5-carboxylate
- Ethyl 1-acetyl-4-iodo-3-(iodomethyl)-1h-pyrazole-5-carboxylate
- Ethyl 1-acetyl-4-fluoro-3-(fluoromethyl)-1h-pyrazole-5-carboxylate
Uniqueness
Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms enhance the compound’s ability to participate in substitution reactions and influence its pharmacological profile.
Propriétés
Formule moléculaire |
C9H10Br2N2O3 |
|---|---|
Poids moléculaire |
354.00 g/mol |
Nom IUPAC |
ethyl 2-acetyl-4-bromo-5-(bromomethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H10Br2N2O3/c1-3-16-9(15)8-7(11)6(4-10)12-13(8)5(2)14/h3-4H2,1-2H3 |
Clé InChI |
WKBDFEVJQHJKIG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NN1C(=O)C)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


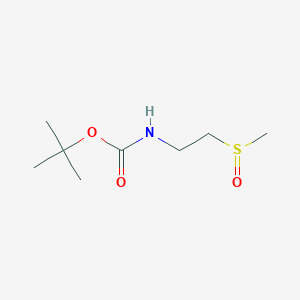
![2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13978092.png)
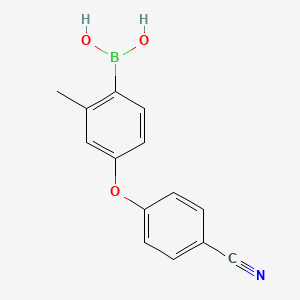
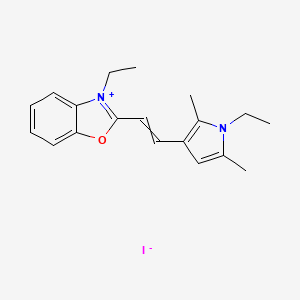
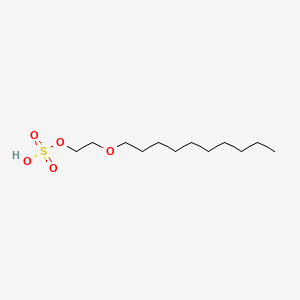


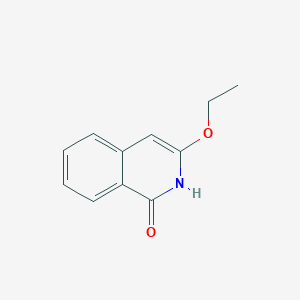
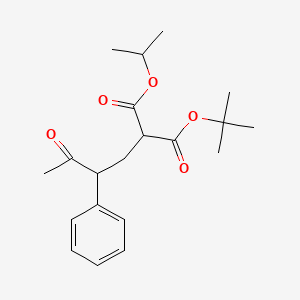
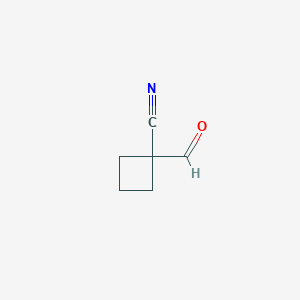
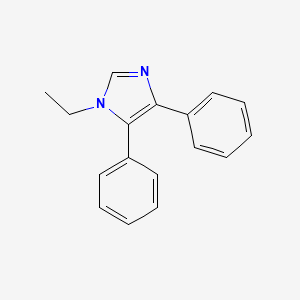
![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)
